Cas no 2137726-01-1 (Isoquinoline, 1-bromo-7-(1,1-dimethylethyl)-3-methyl-)

Isoquinoline, 1-bromo-7-(1,1-dimethylethyl)-3-methyl- Chemical and Physical Properties
Names and Identifiers
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- Isoquinoline, 1-bromo-7-(1,1-dimethylethyl)-3-methyl-
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- Inchi: 1S/C14H16BrN/c1-9-7-10-5-6-11(14(2,3)4)8-12(10)13(15)16-9/h5-8H,1-4H3
- InChI Key: UNFNKAPWKHYFPT-UHFFFAOYSA-N
- SMILES: C1(Br)C2=C(C=CC(C(C)(C)C)=C2)C=C(C)N=1
Isoquinoline, 1-bromo-7-(1,1-dimethylethyl)-3-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-398098-0.1g |
1-bromo-7-tert-butyl-3-methylisoquinoline |
2137726-01-1 | 0.1g |
$1433.0 | 2023-03-02 | ||
Enamine | EN300-398098-0.25g |
1-bromo-7-tert-butyl-3-methylisoquinoline |
2137726-01-1 | 0.25g |
$1498.0 | 2023-03-02 | ||
Enamine | EN300-398098-2.5g |
1-bromo-7-tert-butyl-3-methylisoquinoline |
2137726-01-1 | 2.5g |
$3191.0 | 2023-03-02 | ||
Enamine | EN300-398098-10.0g |
1-bromo-7-tert-butyl-3-methylisoquinoline |
2137726-01-1 | 10.0g |
$7004.0 | 2023-03-02 | ||
Enamine | EN300-398098-0.5g |
1-bromo-7-tert-butyl-3-methylisoquinoline |
2137726-01-1 | 0.5g |
$1563.0 | 2023-03-02 | ||
Enamine | EN300-398098-1.0g |
1-bromo-7-tert-butyl-3-methylisoquinoline |
2137726-01-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-398098-5.0g |
1-bromo-7-tert-butyl-3-methylisoquinoline |
2137726-01-1 | 5.0g |
$4722.0 | 2023-03-02 | ||
Enamine | EN300-398098-0.05g |
1-bromo-7-tert-butyl-3-methylisoquinoline |
2137726-01-1 | 0.05g |
$1368.0 | 2023-03-02 |
Isoquinoline, 1-bromo-7-(1,1-dimethylethyl)-3-methyl- Related Literature
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
Additional information on Isoquinoline, 1-bromo-7-(1,1-dimethylethyl)-3-methyl-
Chemical Compound CAS No. 2137726-01-1: Isoquinoline, 1-bromo-7-(1,1-dimethylethyl)-3-methyl-
Isoquinoline, a heterocyclic aromatic compound, has been a subject of extensive research due to its unique chemical properties and diverse applications. Among its various derivatives, the compound 1-bromo-7-(1,1-dimethylethyl)-3-methylisoquinoline, identified by the CAS number 2137726-01-1, has garnered significant attention in recent years. This compound is characterized by its isoquinoline backbone with specific substituents that enhance its reactivity and functionality.
The isoquinoline structure consists of a benzene ring fused with a pyridine ring, making it a versatile platform for chemical modifications. In the case of 1-bromo-7-(1,1-dimethylethyl)-3-methylisoquinoline, the bromine atom at position 1 introduces electrophilic aromatic substitution reactivity, while the tert-butyl group at position 7 and the methyl group at position 3 provide steric and electronic effects that influence the compound's stability and reactivity. These features make it an attractive candidate for various synthetic applications.
Recent studies have explored the synthesis of this compound through various routes. One prominent method involves the bromination of a precursor isoquinoline derivative using bromine in a suitable solvent under controlled conditions. The tert-butyl group is introduced via alkylation or Friedel-Crafts alkylation reactions, while the methyl group is typically introduced through methylation reactions. The optimization of these reaction conditions has led to higher yields and better purity of the final product.
The physical properties of 1-bromo-7-(1,1-dimethylethyl)-3-methylisoquinoline are well-documented. It is typically a crystalline solid with a melting point in the range of 85–90°C. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various organic reactions. The compound's UV-Vis spectrum exhibits strong absorption bands due to the conjugated π-system of the isoquinoline moiety, which is useful in photoredox catalysis and other light-driven reactions.
In terms of applications, this compound has found utility in organic synthesis as an intermediate for constructing more complex molecules. For instance, it serves as a valuable precursor for synthesizing isoquinoline-based pharmaceuticals and agrochemicals. Recent research has highlighted its potential in medicinal chemistry, particularly in the development of anticancer agents and antimicrobial compounds.
The reactivity of isoquinoline derivatives is influenced by their substituents. In this case, the bromine atom at position 1 acts as an electrophilic site for nucleophilic aromatic substitution reactions. The tert-butyl group provides steric hindrance, which can direct incoming nucleophiles to specific positions on the ring. This regioselectivity is advantageous in synthesizing structurally diverse compounds with tailored properties.
Moreover, the methyl group at position 3 contributes to the electronic environment of the molecule by donating electron density through sigma bonds. This effect can modulate the reactivity of neighboring groups and influence reaction pathways during synthesis. Such fine-tuning of substituents allows chemists to design molecules with desired biological activities or physical properties.
The synthesis and characterization of isoquinoline derivatives have been facilitated by modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These tools enable precise determination of molecular structure and confirmation of stereochemistry when applicable.
In conclusion, CAS No. 2137726-01-1 represents a significant advancement in isoquinoline chemistry due to its unique substituent pattern and versatile reactivity. Its applications span across various fields including pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new synthetic routes and applications for this compound, its role in modern chemistry is expected to grow further.
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